An In-depth Technical Guide to N-Ethyl-desoxy-veratramine and its Parent Compound, Veratramine
An In-depth Technical Guide to N-Ethyl-desoxy-veratramine and its Parent Compound, Veratramine
This technical guide provides a comprehensive overview of the chemical structure and properties of N-Ethyl-desoxy-veratramine, a derivative of the naturally occurring steroidal alkaloid, veratramine. Due to the limited availability of specific data for N-Ethyl-desoxy-veratramine, this document focuses on the well-characterized parent compound, veratramine, as a foundational model. The guide is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
N-Ethyl-desoxy-veratramine is a synthetic derivative of veratramine. Its chemical name is 2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine[1]. The structural modifications from veratramine involve the removal of a hydroxyl group (desoxy-) and the addition of an ethyl group to the nitrogen atom (N-Ethyl-).
Veratramine is a piperidine alkaloid with a complex tetracyclic structure.[2] It is classified as a C-nor-D-homosteroid, a subfamily of steroids where the C- and D-rings are contracted and expanded, respectively.[3]
Table 1: Chemical Identification
| Identifier | N-Ethyl-desoxy-veratramine | Veratramine |
| CAS Number | 1005111-80-7[1][4] | 60-70-8[2][5] |
| Molecular Formula | C29H43N[1][4][6] | C27H39NO2[2][5] |
| IUPAC Name | 2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine[1] | (2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol[2] |
| Synonyms | Not Available | NSC-17821, NSC-23880[2][7] |
Physicochemical Properties
The properties of N-Ethyl-desoxy-veratramine are not extensively documented. However, based on its structure, it is expected to be a lipophilic molecule with a higher molecular weight than its parent compound. The properties of veratramine are well-documented and are summarized below.
Table 2: Physicochemical Properties of Veratramine
| Property | Value |
| Molecular Weight | 409.61 g/mol [5] |
| Appearance | White to off-white crystals[5] |
| Melting Point | 209.5-210.5 °C (hydrate)[2] |
| Solubility | Soluble in ethanol and methanol; slightly soluble in water.[2][5] Soluble in DMSO (63 mg/mL).[7] |
| Optical Rotation | -71.8° at 25°C/D (in water)[2] |
| Purity | >98% (determined by HPLC)[5] |
| Stability | Stable for an extended period at -20°C[5] |
Biological Activity and Mechanism of Action
While specific biological data for N-Ethyl-desoxy-veratramine is not available, the activities of veratramine provide a strong indication of its potential biological profile. Veratramine is known for its diverse effects on various biological systems.
3.1. Sodium Channel Antagonism
Veratramine is known to antagonize the Na+ channel-gating mechanism of ceveratrum alkaloids by blocking Na+ channels.[7] This activity contributes to its effects on the cardiovascular system.
3.2. Serotonin (5-HT) Agonist Activity
Veratramine exhibits serotonin (5-HT) agonist activity, acting on presynaptic 5-HT neurons.[7] In mice, it produces a characteristic excitatory action on the central nervous system, including tremors and "struggling" behavior, which is associated with changes in serotonin content in the hypothalamus.[2]
3.3. Hedgehog Signaling Pathway Antagonism
Similar to cyclopamine, veratramine is an antagonist of the Sonic Hedgehog (Hh) signaling pathway.[5][8] This pathway is crucial in embryonic development and is implicated in the development of certain cancers. The inhibitory effect on the Hh pathway gives veratramine potential anticancer properties.[5]
3.4. Cardiovascular Effects
Veratramine has a hypotensive effect and can cause bradycardia and periodic rhythm in the sinoatrial node.[2][7] In anesthetized dogs, it has been shown to block the chronotropic (heart rate) but not the inotropic (contractility) action of glucagon.[2]
3.5. Other Biological Activities
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Antitumor Activity: Veratramine has shown cytotoxic activity against various human tumor cell lines.[9]
-
Analgesic and Anti-inflammatory Effects: Studies have indicated that veratramine possesses strong anti-inflammatory and analgesic properties.[10]
-
Neurotoxicity: Veratramine can exert neurotoxic effects and has been shown to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner.[7]
The structural modifications in N-Ethyl-desoxy-veratramine (N-ethylation and deoxygenation) would likely alter its polarity, membrane permeability, and receptor binding affinity, thereby modulating its biological activity profile compared to veratramine.
Signaling Pathway
The following diagram illustrates the simplified Hedgehog signaling pathway and the inhibitory role of veratramine.
Caption: Inhibition of the Hedgehog signaling pathway by Veratramine.
Experimental Protocols
Detailed experimental protocols for N-Ethyl-desoxy-veratramine are not publicly available. However, protocols for the parent compound, veratramine, can be adapted.
5.1. In Vitro Cytotoxicity Assay
A common method to assess the antitumor activity of compounds like veratramine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
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Cell Culture: Human tumor cell lines (e.g., A549, PANC-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., veratramine) for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Synthesis and Sourcing
N-Ethyl-desoxy-veratramine is available from specialized chemical suppliers as a research chemical and may require custom synthesis.[1] Veratramine is a naturally occurring alkaloid isolated from plants of the Veratrum genus, such as Veratrum californicum (corn lily) and Veratrum nigrum.[5][7][10] It can be obtained from commercial suppliers of natural products and biochemicals.
Safety and Handling
Veratramine is a potent compound and should be handled with care. It is neurotoxic and can cause adverse cardiovascular effects.[2][7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), are recommended. Avoid inhalation of dust and contact with skin and eyes.[5]
Given its structural similarity, N-Ethyl-desoxy-veratramine should be handled with the same level of caution as veratramine until its toxicological profile is fully characterized.
Conclusion
N-Ethyl-desoxy-veratramine is a derivative of the well-studied steroidal alkaloid veratramine. While direct data on the derivative is scarce, the extensive knowledge of veratramine's chemical properties, biological activities, and mechanisms of action provides a solid foundation for further research. The N-ethyl and desoxy modifications are expected to influence its physicochemical properties and biological potency, making it an interesting candidate for further investigation in drug discovery and development, particularly in the areas of oncology and neuropharmacology. Future studies are warranted to fully elucidate the specific properties and potential applications of N-Ethyl-desoxy-veratramine.
References
- 1. N-Ethyl-desoxy-veratramine | LGC Standards [lgcstandards.com]
- 2. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Veratramine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 6. N-Ethyl-desoxy-veratramine | C29H43N | CID 580147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Veratramine - LKT Labs [lktlabs.com]
- 9. Veratramine | CAS:60-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
